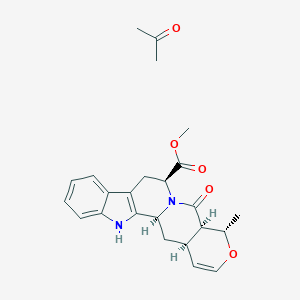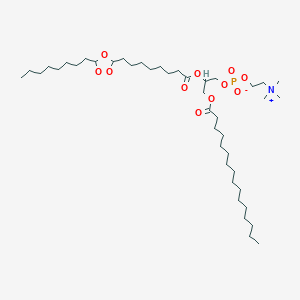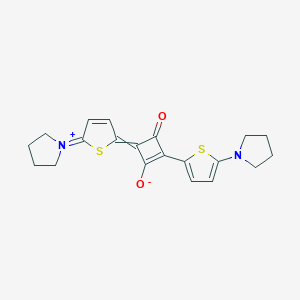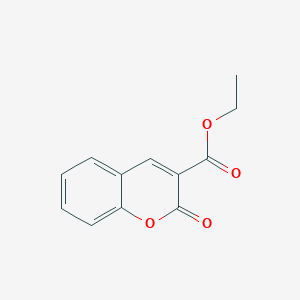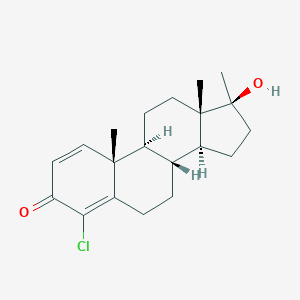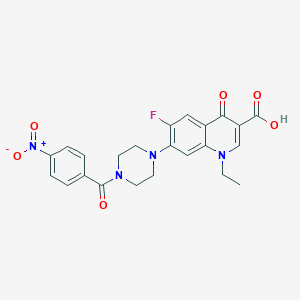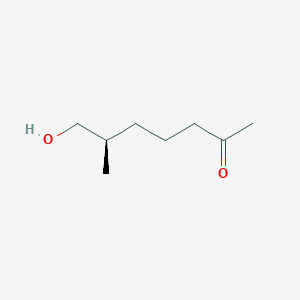
(6R)-7-Hydroxy-6-methylheptan-2-one
Descripción general
Descripción
(6R)-7-Hydroxy-6-methylheptan-2-one, also known as β-Hydroxyisovalerone, is a chiral compound that belongs to the class of ketones. This compound has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of (6R)-7-Hydroxy-6-methylheptan-2-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes in the body. This inhibition may lead to changes in biochemical and physiological processes, which may have potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(6R)-7-Hydroxy-6-methylheptan-2-one has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, (6R)-7-Hydroxy-6-methylheptan-2-one has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6R)-7-Hydroxy-6-methylheptan-2-one in lab experiments is its high enantiomeric excess, which makes it a useful chiral building block. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using (6R)-7-Hydroxy-6-methylheptan-2-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of (6R)-7-Hydroxy-6-methylheptan-2-one. One area of research could be the identification of new applications for this compound, such as its use in the treatment of other diseases. Additionally, further research could be done to better understand the mechanism of action of (6R)-7-Hydroxy-6-methylheptan-2-one and to develop more effective synthesis methods for this compound. Finally, the development of new derivatives of (6R)-7-Hydroxy-6-methylheptan-2-one could lead to the discovery of new compounds with even more potent therapeutic effects.
Aplicaciones Científicas De Investigación
(6R)-7-Hydroxy-6-methylheptan-2-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a chiral building block in the synthesis of pharmaceuticals and natural products. This compound has also been studied for its potential use as a flavor and fragrance compound.
Propiedades
Número CAS |
130486-78-1 |
|---|---|
Nombre del producto |
(6R)-7-Hydroxy-6-methylheptan-2-one |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(6R)-7-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
GWRSINQMTFUHBY-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CCCC(=O)C)CO |
SMILES |
CC(CCCC(=O)C)CO |
SMILES canónico |
CC(CCCC(=O)C)CO |
Sinónimos |
2-Heptanone, 7-hydroxy-6-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

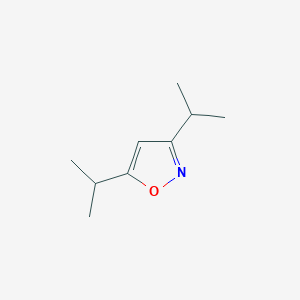
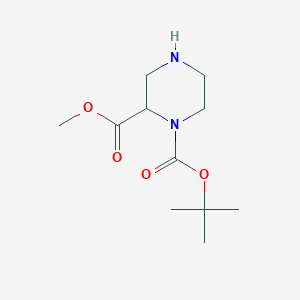
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
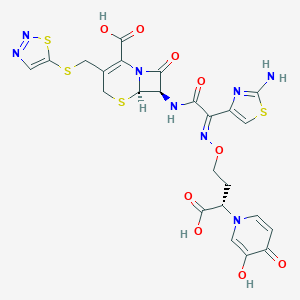
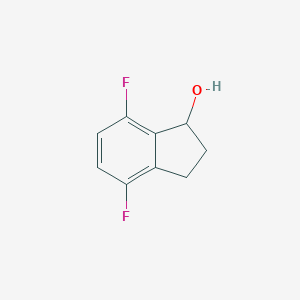
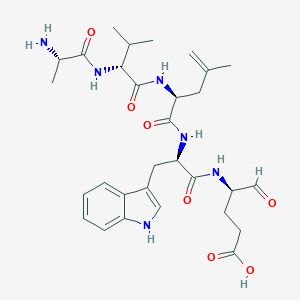
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
